REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[C:8]1(=[O:18])[c:9]2[c:10]([cH:14][cH:15][cH:16][cH:17]2)[C:11](=[O:13])[NH:12]1.[K:19].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[CH2:2]([CH2:3][CH2:4][CH2:5][C:6]#[N:7])[N:12]1[C:8](=[O:18])[c:9]2[c:10]([cH:14][cH:15][cH:16][cH:17]2)[C:11]1=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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N#CCCCCN1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |